N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.
Introduction of the hydroxymethyl group: The cyclopropyl group can be functionalized with a hydroxymethyl group using formaldehyde and a suitable catalyst.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the carboxamide group: The final step involves the reaction of the thiadiazole intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting cell signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide
- Benzyl N-((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
- 4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a thiadiazole ring, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-7(15-12-11-6)8(14)10-4-9(5-13)2-3-9/h13H,2-5H2,1H3,(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYQAKZPCZWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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